molecular formula C7H7NO4 B590195 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide CAS No. 1330180-78-3

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

Cat. No. B590195
CAS RN: 1330180-78-3
M. Wt: 169.136
InChI Key: XAZSJHXJFNTOJA-UHFFFAOYSA-N
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Description

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridine derivative that is also known as CHMP or 2-Hydroxymethyl-4-carboxy-3-methylpyridine-N-oxide. This compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress and inflammation. It has also been shown to protect against radiation-induced damage. In addition, it has been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide in lab experiments is its stability. It is a stable compound that can be easily synthesized in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide. One area of research is its potential use as a radioprotective agent in cancer treatment. Another area of research is its potential use as a catalyst in organic reactions. In addition, further studies are needed to fully understand its mechanism of action and its potential applications in the pharmaceutical industry.
In conclusion, 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications in the pharmaceutical industry and other fields.

Synthesis Methods

The synthesis of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide involves the reaction of 3-methylpyridine with hydrogen peroxide and a metal catalyst. This reaction leads to the formation of 2-Carboxy-4-hydroxy-3-methylpyridine, which is then oxidized to form 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory and antioxidant properties. It has also been studied for its potential use as a radioprotective agent in cancer treatment. In addition, it has been investigated for its potential use as a catalyst in organic reactions.

properties

IUPAC Name

1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZSJHXJFNTOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=CC1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

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